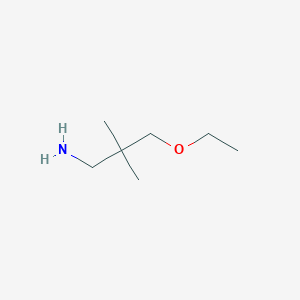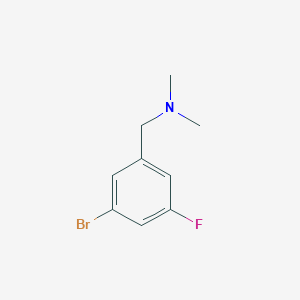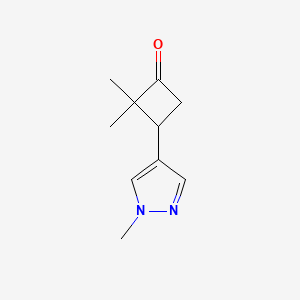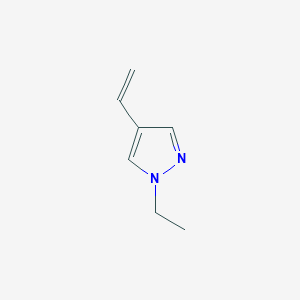![molecular formula C11H11F3O3 B1450518 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid CAS No. 1373921-13-1](/img/structure/B1450518.png)
3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid
Descripción general
Descripción
“3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1373921-10-8 . It has a molecular weight of 248.2 . The IUPAC name of this compound is 2-Methyl-2-[3-(trifluoromethyl)phenoxy]-propanoic acid .
Molecular Structure Analysis
The molecular structure of “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” and similar compounds has been studied using single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .
Physical And Chemical Properties Analysis
The introduction of the -OCF3 group influences the acidity of similar compounds, depending on the position of a substituent, with the ortho isomer being the least acidic . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
Aplicaciones Científicas De Investigación
Electrochromic Device Development
The electron-withdrawing trifluoromethoxy group in this compound can be utilized in the design of electrochromic materials. These materials change color upon the application of an electric current and have applications in smart windows, displays, and energy storage devices .
Mecanismo De Acción
While the specific mechanism of action for “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” is not available, similar compounds have been studied for their interactions with biological systems. For instance, docking studies showed possible interactions of (trifluoromethoxy)phenylboronic acids with LeuRS of Escherichia coli .
Direcciones Futuras
While specific future directions for “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” are not available, similar compounds have been studied for their potential applications. For instance, genomewide association studies have identified an association between TRPM8 and reduced risk of migraine . This suggests that compounds that can modulate TRPM8 channel function could be beneficial for the management of neuropathic pain, especially migraines .
Propiedades
IUPAC Name |
3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAXHKIMRSNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)



![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)


